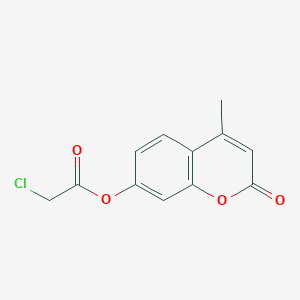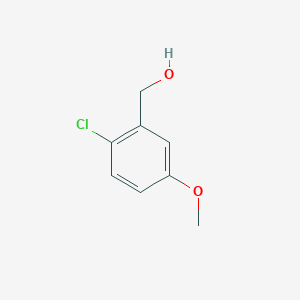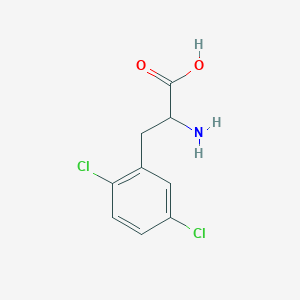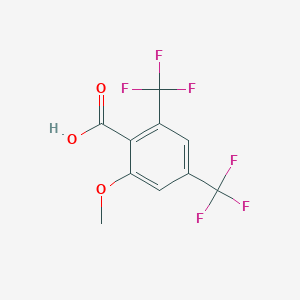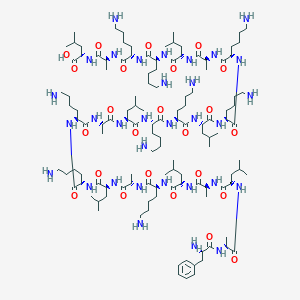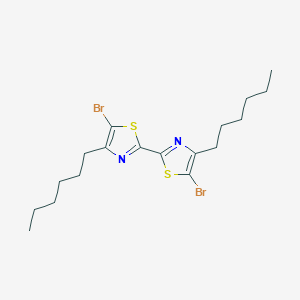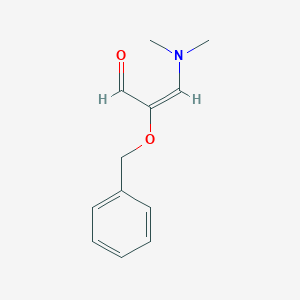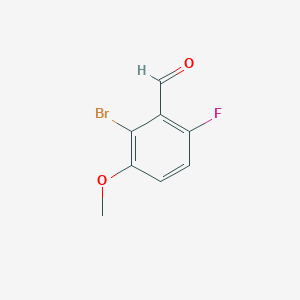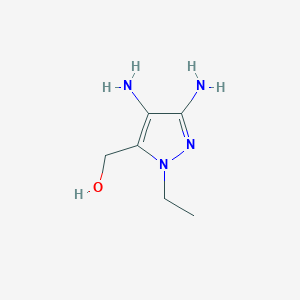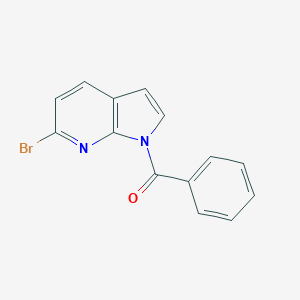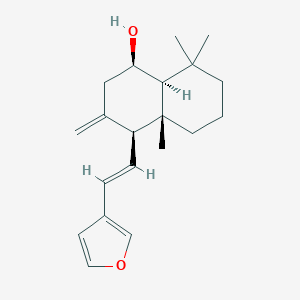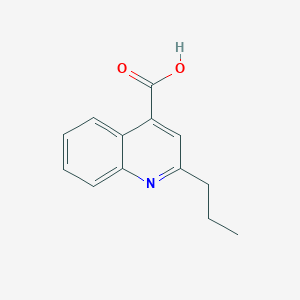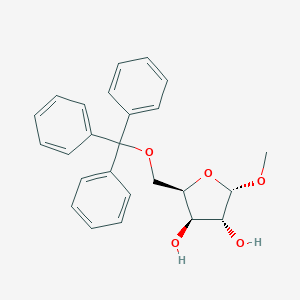
(2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol involves the inhibition of glycosidases by binding to the active site of the enzyme. This prevents the hydrolysis of glycosidic bonds, leading to the accumulation of glycosides.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol have been studied extensively. It has been found to have anti-inflammatory properties, making it useful in the treatment of inflammatory diseases. It has also been shown to have antiviral and anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol in lab experiments include its potent inhibitory activity against glycosidases, its anti-inflammatory, antiviral, and anticancer properties, and its ability to selectively target specific enzymes. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in clinical settings.
Direcciones Futuras
There are several future directions for the study of (2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol. These include the development of novel glycosidase inhibitors for the treatment of various diseases, the exploration of its potential as a therapeutic agent for inflammatory, viral, and cancerous diseases, and the investigation of its safety and efficacy in clinical trials.
Conclusion:
In conclusion, (2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol is a chemical compound that has shown promising results in scientific research. Its potent inhibitory activity against glycosidases, anti-inflammatory, antiviral, and anticancer properties, and ability to selectively target specific enzymes make it a valuable tool for studying the role of glycosidases in various biological processes. However, further studies are needed to determine its safety and efficacy in clinical settings.
Métodos De Síntesis
The synthesis of (2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol involves the reaction between 2,3,4,5-tetra-O-acetyl-D-xylose and trityloxymethyl chloride in the presence of a base. The resulting product is then deprotected using acidic conditions to obtain the final compound.
Aplicaciones Científicas De Investigación
(2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol has been used in various scientific research applications. It has been found to be a potent inhibitor of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. This property makes it useful in studying the role of glycosidases in various biological processes.
Propiedades
Número CAS |
104371-03-1 |
|---|---|
Nombre del producto |
(2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol |
Fórmula molecular |
C25H26O5 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R)-2-methoxy-5-(trityloxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C25H26O5/c1-28-24-23(27)22(26)21(30-24)17-29-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-24,26-27H,17H2,1H3/t21-,22+,23-,24+/m1/s1 |
Clave InChI |
ZFZBMSNSNORRPT-QPXUXIHVSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O |
SMILES |
COC1C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O |
SMILES canónico |
COC1C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



